Adenosine Monophosphate

Description

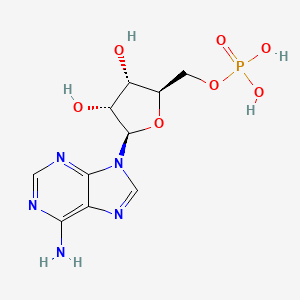

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMBCSSLTHHNCD-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24937-83-5 | |

| Record name | Poly(A) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24937-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5022560 | |

| Record name | Adenosine 5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adenosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

ALMOST INSOL IN COLD H2O /YEAST ADENYLIC ACID MONO-HCL/, READILY SOL IN BOILING WATER, SOL IN 10% HCL, INSOL IN ALCOHOL, 10 mg/mL at 20 °C | |

| Record name | Adenosine phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00131 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ADENOSINE 5'-PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adenosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

CRYSTALS FROM WATER + ACETONE, POWDER, NEEDLES FROM WATER & DIL ALC | |

CAS No. |

61-19-8 | |

| Record name | Adenosine monophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine phosphate [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00131 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine 5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADENOSINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/415SHH325A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ADENOSINE 5'-PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adenosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

196-200 °C, 195 °C | |

| Record name | Adenosine phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00131 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ADENOSINE 5'-PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adenosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Adenosine Monophosphate: A Pivotal Signaling Molecule in Cellular Metabolic Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine monophosphate (AMP) has long been recognized as a fundamental component of cellular energy currency. However, its role extends far beyond that of a mere adenosine triphosphate (ATP) hydrolysis product. AMP is a critical allosteric regulator and a key signaling molecule that senses and responds to cellular energy stress, orchestrating a comprehensive metabolic reprogramming to restore energy homeostasis. This technical guide provides an in-depth exploration of AMP's function as a signaling molecule, with a primary focus on the AMP-activated protein kinase (AMPK) pathway. It details the molecular mechanisms of AMP sensing, the downstream consequences of AMPK activation, and the allosteric regulation of other key metabolic enzymes. Furthermore, this guide furnishes detailed experimental protocols for the quantification of intracellular adenine nucleotides and the assessment of AMPK activity, along with a compilation of relevant quantitative data to aid researchers in the fields of metabolic disease and drug discovery.

Introduction: AMP as a Sentinel of Cellular Energy Status

Cellular energy homeostasis is maintained by a delicate balance between ATP-producing catabolic pathways and ATP-consuming anabolic processes. Under conditions of metabolic stress, such as nutrient deprivation, hypoxia, or strenuous exercise, the rate of ATP consumption can exceed its rate of synthesis. This leads to a decrease in the intracellular ATP:ADP and ATP:AMP ratios. Due to the activity of adenylate kinase (2 ADP ↔ ATP + AMP), a small decrease in ATP concentration is amplified into a much larger relative increase in AMP concentration, making AMP an exquisitely sensitive indicator of cellular energy deficit.[1]

This rise in intracellular AMP concentration serves as a crucial alarm signal that initiates a cascade of events to restore metabolic balance. The primary sensor of this signal is the highly conserved serine/threonine kinase, AMP-activated protein kinase (AMPK).[2] Beyond AMPK, AMP also directly modulates the activity of other key metabolic enzymes through allosteric regulation, further contributing to the cellular response to energy stress. Understanding the multifaceted role of AMP as a signaling molecule is paramount for elucidating the pathophysiology of metabolic disorders such as type 2 diabetes, obesity, and cancer, and for the development of novel therapeutic interventions.

The Central Role of AMP-Activated Protein Kinase (AMPK)

AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[2] It functions as a master regulator of metabolism, and its activation by AMP is a cornerstone of cellular energy sensing.

Mechanism of AMPK Activation by AMP

The activation of AMPK is a multi-pronged process orchestrated by rising AMP levels:

-

Allosteric Activation: AMP binds to the γ subunit of AMPK, inducing a conformational change that leads to a direct, albeit modest, allosteric activation of the kinase.[2]

-

Promotion of Phosphorylation: The binding of AMP to the γ subunit makes AMPK a more favorable substrate for its upstream kinases, primarily Liver Kinase B1 (LKB1) and Calcium/Calmodulin-dependent Protein Kinase Kinase β (CaMKKβ).[3] These kinases phosphorylate a critical threonine residue (Thr172) on the activation loop of the α subunit, leading to a substantial increase in AMPK activity.[4]

-

Inhibition of Dephosphorylation: The AMP-bound conformation of AMPK is a poor substrate for protein phosphatases, thus protecting the activating phosphorylation at Thr172 from being removed.[4]

The synergistic effect of these three mechanisms ensures a robust and sensitive response to fluctuations in the cellular AMP:ATP ratio.

Downstream Metabolic Consequences of AMPK Activation

Once activated, AMPK phosphorylates a plethora of downstream targets, leading to a coordinated metabolic switch designed to conserve ATP and promote its generation. The net effects of AMPK activation are summarized below and illustrated in the signaling pathway diagram.

Catabolic Pathway Activation:

-

Glucose Uptake and Glycolysis: AMPK promotes glucose uptake in skeletal muscle and other tissues by facilitating the translocation of GLUT4 glucose transporters to the plasma membrane. It also activates phosphofructokinase-2, leading to increased levels of fructose-2,6-bisphosphate, a potent activator of glycolysis.

-

Fatty Acid Oxidation: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme responsible for the synthesis of malonyl-CoA. Malonyl-CoA is an inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid import into mitochondria. By reducing malonyl-CoA levels, AMPK relieves this inhibition, thereby promoting fatty acid oxidation.

Anabolic Pathway Inhibition:

-

Glycogen Synthesis: AMPK phosphorylates and inhibits glycogen synthase, thereby halting glycogen storage.

-

Fatty Acid and Cholesterol Synthesis: Through the inactivation of ACC and HMG-CoA reductase, AMPK suppresses the synthesis of fatty acids and cholesterol.

-

Protein Synthesis: AMPK inhibits the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a key regulator of protein synthesis and cell growth.

Allosteric Regulation of Other Metabolic Enzymes by AMP

In addition to its central role in activating AMPK, AMP directly regulates the activity of other key enzymes in metabolic pathways through allostery.

Glycogen Phosphorylase

Glycogen phosphorylase catalyzes the rate-limiting step in glycogenolysis, the breakdown of glycogen into glucose-1-phosphate. The less active 'b' form of the enzyme can be allosterically activated by AMP.[5][6] In times of high energy demand, the increase in AMP concentration promotes the conversion of glycogen phosphorylase b from its inactive T-state to its active R-state, thereby stimulating glycogen breakdown to provide a rapid source of glucose for energy production.[6]

Fructose-1,6-bisphosphatase

Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors. AMP acts as a potent allosteric inhibitor of FBPase.[7] This inhibition is crucial for preventing a futile cycle where glycolysis and gluconeogenesis would operate simultaneously, leading to a net consumption of ATP. When AMP levels are high, indicating low energy status, the inhibition of FBPase helps to shut down the energy-consuming process of gluconeogenesis.

Quantitative Data

The following tables summarize key quantitative data related to AMP as a signaling molecule. These values can vary depending on the cell type, experimental conditions, and measurement techniques.

Table 1: Intracellular Adenine Nucleotide Concentrations

| Condition | Cell/Tissue Type | ATP (mmol/kg dry weight) | ADP (mmol/kg dry weight) | AMP (mmol/kg dry weight) | Reference(s) |

| Resting | Human Skeletal Muscle | 21–24 | 3–4 | 0.07–0.10 | [8] |

| Maximal Exercise | Human Skeletal Muscle | Decreased | Increased | Increased | [9][10][11] |

| Normoxia | Cultured Cells | 3000-8000 µM (free) | 50-200 µM (free) | 0.5-5 µM (free) | [1] |

| Hypoxia | Human Coronary Artery Smooth Muscle Cells | Decreased ATP:ADP ratio | Decreased ATP:ADP ratio | Decreased ATP:ADP ratio | [12][13] |

Table 2: Kinetic Parameters of AMP Interaction with Key Enzymes

| Enzyme | Parameter | Value | Conditions | Reference(s) |

| AMPK | Km (for SAMS peptide) | 15.68 µM | Recombinant α1β1γ1 complex | [14] |

| Km (for ATP) | 25.27 µM | Recombinant α1β1γ1 complex | [14] | |

| EC50 (for C-2 activator) | 10–30 nM | In vitro cell-free assays | [15] | |

| Fructose-1,6-bisphosphatase | Ki (for AMP) | ~0.48 mM (for 8-azido-AMP analog) | Pig kidney FBPase | [16] |

| Glycogen Phosphorylase b | Allosteric Activation | Activated by AMP | Rabbit skeletal muscle | [15] |

Experimental Protocols

Accurate measurement of intracellular AMP levels and AMPK activity is crucial for studying metabolic signaling. Below are detailed methodologies for key experiments.

Measurement of Intracellular Adenine Nucleotides by High-Performance Liquid Chromatography (HPLC)

This protocol describes the quantification of ATP, ADP, and AMP in cell extracts using reversed-phase HPLC.

Materials:

-

Perchloric acid (PCA), ice-cold

-

Potassium hydroxide (KOH) for neutralization

-

HPLC system with a C18 column and UV detector

-

ATP, ADP, and AMP standards

-

Mobile phase: e.g., 0.1 M potassium phosphate buffer with an ion-pairing agent

Procedure:

-

Cell Lysis and Extraction:

-

Rapidly wash cultured cells with ice-cold phosphate-buffered saline (PBS).

-

Immediately add ice-cold PCA (e.g., 0.6 M) to the cell pellet or culture dish to lyse the cells and precipitate proteins.

-

Scrape the cells and collect the lysate.

-

Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet the precipitated protein.

-

-

Neutralization:

-

Carefully transfer the supernatant to a new tube.

-

Neutralize the extract by adding a calculated amount of KOH. The endpoint can be monitored using a pH indicator.

-

Centrifuge to remove the potassium perchlorate precipitate.

-

-

HPLC Analysis:

-

Filter the neutralized supernatant through a 0.22 µm filter.

-

Inject a known volume of the sample onto the HPLC system.

-

Separate the adenine nucleotides using a C18 column with an appropriate mobile phase and gradient.

-

Detect the nucleotides by UV absorbance at 254 nm or 259 nm.[17]

-

-

Quantification:

-

Prepare a standard curve using known concentrations of ATP, ADP, and AMP standards.

-

Quantify the amount of each nucleotide in the samples by comparing their peak areas to the standard curve.

-

Normalize the results to the total protein content or cell number.

-

Measurement of Intracellular ATP (and subsequently AMP/ADP) using a Luciferase-Based Bioluminescence Assay

This method is highly sensitive for ATP and can be adapted to measure AMP and ADP after their enzymatic conversion to ATP.

Materials:

-

Luciferin-luciferase reagent kit

-

Luminometer

-

ATP, ADP, and AMP standards

-

Cell lysis buffer (provided with the kit or a suitable alternative)

-

For AMP/ADP measurement: Adenylate kinase and pyruvate kinase

Procedure for ATP Measurement:

-

Cell Lysis:

-

Lyse a known number of cells using the provided lysis buffer to release intracellular ATP.

-

-

Bioluminescence Reaction:

-

Add the luciferin-luciferase reagent to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.

-

-

Measurement:

-

Immediately measure the light emission using a luminometer. The light intensity is directly proportional to the ATP concentration.

-

-

Quantification:

-

Generate a standard curve with known concentrations of ATP to quantify the ATP in the samples.

-

Procedure for AMP and ADP Measurement:

-

First, measure the baseline ATP concentration in the sample as described above.

-

To measure ADP, add pyruvate kinase and phosphoenolpyruvate to the sample. Pyruvate kinase will convert ADP to ATP, and the increase in luminescence corresponds to the initial ADP concentration.

-

To measure AMP, subsequently add adenylate kinase to the same sample. Adenylate kinase will convert AMP and an equivalent amount of ATP to two molecules of ADP, which are then converted to ATP by pyruvate kinase. The further increase in luminescence corresponds to the initial AMP concentration.

AMPK Activity Assay using the SAMS Peptide (Radioactive Method)

This is a classic and sensitive method to measure the kinase activity of AMPK.

Materials:

-

SAMS peptide (a synthetic peptide substrate for AMPK)[14]

-

[γ-³²P]ATP

-

Purified AMPK or immunoprecipitated AMPK from cell lysates

-

Kinase reaction buffer (e.g., containing HEPES, MgCl₂, DTT, and AMP)

-

Phosphocellulose paper (P81)

-

Phosphoric acid for washing

-

Scintillation counter and scintillation fluid

Procedure:

-

Kinase Reaction:

-

Set up the kinase reaction in a microcentrifuge tube containing the kinase reaction buffer, purified or immunoprecipitated AMPK, SAMS peptide, and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 15 minutes).[14]

-

-

Stopping the Reaction and Spotting:

-

Stop the reaction by adding a small volume of concentrated phosphoric acid or by spotting the reaction mixture directly onto a P81 phosphocellulose paper square.

-

-

Washing:

-

Wash the P81 papers extensively with phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-³²P]ATP.[14]

-

Perform a final wash with acetone to dry the papers.

-

-

Quantification:

-

Place the dried P81 paper in a scintillation vial with scintillation fluid.

-

Measure the amount of ³²P incorporated into the SAMS peptide using a scintillation counter.

-

The counts per minute (CPM) are proportional to the AMPK activity.

-

Non-Radioactive AMPK Activity Assays

Several non-radioactive alternatives are commercially available and offer advantages in terms of safety and ease of use.

-

ELISA-based Assays: These assays typically use a biotinylated substrate peptide and a phospho-specific antibody to detect the phosphorylated product. The signal is then generated by a secondary antibody conjugated to an enzyme like HRP.[18][19]

-

Luminescence-based Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced during the kinase reaction. The ADP is then converted to ATP, which is used in a luciferase-based reaction to generate a luminescent signal.[20]

-

Fluorescence-based Assays: These assays can utilize various principles, such as fluorescence polarization or FRET, with labeled substrates or antibodies to detect kinase activity.

Mandatory Visualizations

Signaling Pathways

Caption: The AMPK signaling pathway in response to metabolic stress.

Experimental Workflows

Caption: Workflow for a radioactive AMPK activity assay using SAMS peptide.

Conclusion

This compound is a vital signaling molecule that plays a central role in the regulation of cellular metabolism. Its ability to sense and respond to changes in the cellular energy state, primarily through the activation of the AMPK signaling cascade, allows for a rapid and comprehensive metabolic adaptation to stress. The allosteric regulation of other key enzymes by AMP further fine-tunes metabolic pathways to ensure energy homeostasis. For researchers in metabolic diseases and drug development, a thorough understanding of AMP signaling pathways and the methodologies to study them is indispensable. The information and protocols provided in this guide aim to serve as a valuable resource for advancing research in this critical area of cellular biology.

References

- 1. Structure of Mammalian AMPK and its regulation by ADP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Allosteric interactions of glycogen phosphorylase b. A crystallographic study of glucose 6-phosphate and inorganic phosphate binding to di-imidate-cross-linked phosphorylase b - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bioassaysys.com [bioassaysys.com]

- 6. aklectures.com [aklectures.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. researchgate.net [researchgate.net]

- 11. research.monash.edu [research.monash.edu]

- 12. Hypoxia and metabolic inhibitors alter the intracellular ATP:ADP ratio and membrane potential in human coronary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Kinetic mechanism of allosteric regulation of muscle glycogen phosphorylase B by adenosine 5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A LC-MS/MS Method for Quantifying Adenosine, Guanosine and Inosine Nucleotides in Human Cells | Semantic Scholar [semanticscholar.org]

- 17. Firefly Luciferase ATP Assay Kit | Cell Signaling Technology [cellsignal.com]

- 18. biorxiv.org [biorxiv.org]

- 19. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 20. bellbrooklabs.com [bellbrooklabs.com]

The Discovery and Enduring Significance of Adenosine Monophosphate in Biochemical Realms: A Technical Guide

An in-depth exploration of the discovery, history, and multifaceted roles of adenosine monophosphate (AMP), providing researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal nucleotide. This guide details the seminal experiments that unveiled AMP's existence and functions, from its early identification as a component of nucleic acids to its recognition as a critical regulator of cellular energy and signaling pathways.

Introduction

This compound (AMP), a fundamental nucleotide composed of adenine, ribose, and a single phosphate group, stands as a cornerstone of modern biochemistry. Its journey from a newly identified component of "yeast nucleic acid" to a recognized master regulator of cellular metabolism and signaling is a testament to over a century of scientific inquiry. This technical guide provides a detailed chronicle of the discovery and history of AMP, elucidating the key experiments and conceptual leaps that have shaped our understanding of its profound importance in cellular function and its potential as a therapeutic target.

The Dawn of the Nucleotide: Early Isolation and Structural Elucidation

The story of AMP is intrinsically linked to the foundational work on nucleic acids in the late 19th and early 20th centuries. The initial challenge for biochemists was the isolation and characterization of the fundamental building blocks of these complex biological macromolecules.

Pioneering Work of Phoebus Levene

The Russian-American biochemist Phoebus Levene was a pivotal figure in unraveling the chemical nature of nucleic acids. His meticulous work laid the groundwork for the identification of AMP. In 1909, Levene and Walter Jacobs successfully identified the carbohydrate component of what was then known as "yeast nucleic acid" as the pentose sugar, D-ribose.[1] This was a landmark discovery that distinguished ribonucleic acid (RNA) from other biological polymers.

Levene's subsequent research focused on the complete hydrolysis of nucleic acids to isolate their constituent components. Through a process of gradual decomposition using milder pH levels, he was able to isolate and identify the purine and pyrimidine bases, the ribose sugar, and the phosphate groups.[2] He was the first to use the term "nucleotide" to describe the fundamental repeating unit of a phosphate group, a sugar, and a nitrogenous base.[2]

The First Glimpses of "Adenylic Acid"

The first direct isolations of what we now know as this compound, then termed "adenylic acid," were achieved from tissue extracts. In 1927, Gustav Embden and M. Zimmermann at the University of Frankfurt developed a method to isolate adenylic acid from muscle tissue. Their work provided the first substantial quantities of this nucleotide for further study.

Two years later, in 1929, A. N. Drury and Albert Szent-Györgyi at the University of Cambridge, while investigating the physiological effects of cardiac extracts, isolated a substance with potent bioactivity that they identified as adenylic acid.[3][4] Their research was significant not only for the isolation but also for demonstrating a specific physiological role for this molecule outside of its function as a nucleic acid component.[3][4]

Key Experimental Protocols

The early methodologies for isolating and characterizing AMP were foundational to the field of biochemistry. Below are detailed descriptions of the key experimental protocols of the era.

Levene's Method for the Hydrolysis of Yeast Nucleic Acid (circa 1908)

This protocol, a refinement of earlier methods, allowed for the sequential breakdown of nucleic acids, enabling the isolation of intermediate products like nucleotides.

Objective: To hydrolyze yeast nucleic acid to isolate its constituent nucleotides.

Methodology:

-

Initial Digestion: Yeast nucleic acid was subjected to a mild alkaline hydrolysis, typically using ammonia, to break the phosphodiester bonds linking the nucleotides.

-

Precipitation of Purine Nucleotides: The resulting mixture of nucleotides was then treated with a solution of picric acid. The purine nucleotides, including adenylic acid and guanylic acid, formed insoluble picrate salts and precipitated out of the solution.

-

Separation of Adenylic and Guanylic Acids: The precipitated purine picrates were then separated based on their differential solubility in various solvents.

-

Removal of Picric Acid: The picric acid was subsequently removed from the isolated nucleotide salts using a suitable method, such as extraction with ether.

-

Crystallization: The purified adenylic acid was then crystallized from water to obtain a pure sample for further analysis.

Embden and Zimmermann's Isolation of Adenylic Acid from Muscle (1927)

This protocol provided a method for obtaining adenylic acid from a mammalian source, highlighting its presence in metabolically active tissues.

Objective: To isolate adenylic acid from muscle tissue.

Methodology:

-

Tissue Extraction: Fresh muscle tissue was minced and extracted with a solution of trichloroacetic acid. This step served to precipitate proteins and other macromolecules, leaving smaller molecules like nucleotides in the soluble fraction.

-

Lead Acetate Precipitation: The acidic extract was neutralized, and then a solution of lead acetate was added. This caused the precipitation of phosphate-containing compounds, including adenylic acid, as lead salts.

-

Decomposition of Lead Salts: The lead salts were collected and then decomposed by bubbling hydrogen sulfide gas through the suspension. This resulted in the formation of insoluble lead sulfide, releasing the adenylic acid back into solution.

-

Purification and Crystallization: The solution was filtered to remove the lead sulfide, and the adenylic acid was further purified through a series of precipitation and crystallization steps, often involving the formation of brucine salts for fractional crystallization.

Drury and Szent-Györgyi's Isolation of Adenylic Acid from Heart Muscle (1929)

This protocol focused on isolating the physiologically active component of cardiac extracts.[3]

Objective: To isolate the substance from heart muscle responsible for its observed physiological effects.[3]

Methodology:

-

Cold Trichloracetic Acid Extraction: Freshly minced bullock's heart muscle was extracted with a 5% solution of cold trichloroacetic acid to precipitate proteins.[3][4]

-

Neutralization and Precipitation: The filtrate was neutralized and then treated with a succession of metal salts to precipitate the active substance. This involved the use of lead, copper, and zinc salts, taking advantage of the insolubility of their respective salts with adenylic acid.[3][4]

-

Barium Salt Solubility: A key purification step involved the use of barium salts. The barium salt of adenylic acid was found to be soluble in water, allowing for its separation from other precipitated components.[3][4]

-

Alcohol Precipitation: The final isolation was achieved by precipitating the adenylic acid from the aqueous solution by the addition of alcohol.[3][4]

-

Recrystallization: The resulting crystalline product was further purified by recrystallization to ensure its purity.[3]

From Building Block to Bioenergetic Intermediate and Second Messenger

The initial focus on AMP was as a structural component of RNA. However, the discovery of adenosine triphosphate (ATP) by Karl Lohmann in 1929 and the subsequent elucidation of its role as the universal energy currency of the cell by Fritz Lipmann in the early 1940s repositioned AMP as a key player in cellular bioenergetics. It became clear that AMP, ADP, and ATP exist in a dynamic equilibrium, with the ratios of these molecules reflecting the energy status of the cell.

A paradigm shift in understanding the role of AMP's derivatives came in the 1950s with the work of Earl W. Sutherland. His research on the action of hormones like epinephrine and glucagon on liver glycogenolysis led to the discovery of a heat-stable second messenger.

Sutherland's Discovery of Cyclic AMP (cAMP)

Sutherland's experiments were designed to understand how hormones, which act at the cell surface, could influence intracellular metabolic processes.[5][6]

Objective: To identify the intracellular mediator of hormone-induced glycogenolysis.[5][6]

Methodology:

-

Cell-Free System: Sutherland's team developed a cell-free system using liver homogenates that could still respond to hormones. This was a critical step as it allowed for the biochemical dissection of the signaling pathway.

-

Separation of Particulate and Soluble Fractions: They found that the hormone-responsive enzyme, adenylate cyclase (then called adenyl cyclase), was located in the particulate fraction (cell membranes), while the enzyme responsible for glycogen breakdown, phosphorylase, was in the soluble fraction (cytosol).

-

Identification of a Heat-Stable Factor: When the particulate fraction was incubated with ATP and a hormone, it produced a heat-stable, dialyzable factor that could then activate phosphorylase in the soluble fraction. This factor was the elusive second messenger.

-

Isolation and Characterization: Through a series of purification steps, including ion-exchange chromatography, they isolated this factor and, in 1958, identified it as adenosine 3',5'-monophosphate, or cyclic AMP (cAMP).[5][6]

This discovery, for which Sutherland was awarded the Nobel Prize in Physiology or Medicine in 1971, opened up the vast field of signal transduction and established the concept of second messengers in cellular communication.[5][7]

AMP as a Direct Regulator: The Discovery of AMP-Activated Protein Kinase (AMPK)

While the role of cAMP as a signaling molecule was being extensively studied, a more direct regulatory role for AMP itself in sensing cellular energy status remained to be discovered. This came with the identification of AMP-activated protein kinase (AMPK).

In the early 1970s, researchers observed that the activities of key enzymes in fatty acid and cholesterol biosynthesis were inhibited by ATP. Later studies in the late 1980s and early 1990s by D. Grahame Hardie and his colleagues led to the purification and characterization of a protein kinase that was allosterically activated by AMP. This enzyme, initially identified as HMG-CoA reductase kinase, was later renamed AMP-activated protein kinase (AMPK).

Key Experiments in the Discovery and Characterization of AMPK

The elucidation of AMPK's function involved a series of key experiments.

Objective: To identify and characterize the kinase responsible for the AMP-dependent regulation of metabolic enzymes.

Methodology:

-

Enzyme Purification: AMPK was purified from rat liver using conventional protein chromatography techniques, monitoring for the kinase activity that could phosphorylate and inactivate acetyl-CoA carboxylase (ACC) and HMG-CoA reductase in an AMP-dependent manner.

-

Allosteric Activation by AMP: In vitro kinase assays were performed using purified AMPK and its substrates (like a synthetic peptide based on the phosphorylation site of ACC, known as the SAMS peptide). These assays demonstrated that the kinase activity was significantly increased in the presence of AMP.

-

Protection from Dephosphorylation: It was also discovered that the binding of AMP to AMPK not only allosterically activated the enzyme but also made it a poorer substrate for protein phosphatases, thus prolonging its active state.

-

Upstream Kinase Identification: Further research identified the upstream kinases that phosphorylate a critical threonine residue (Thr172) in the activation loop of the AMPK catalytic subunit, which is essential for its full activity. Liver kinase B1 (LKB1) was identified as a major upstream AMPK kinase.[8]

The discovery of AMPK revealed a crucial mechanism by which cells monitor and respond to their energy status. When ATP levels are low and AMP levels rise, AMPK is activated, leading to the switching off of ATP-consuming anabolic pathways and the switching on of ATP-producing catabolic pathways.

Signaling Pathways and Logical Relationships

The roles of AMP and its derivative cAMP in cellular signaling are best understood through the visualization of their respective pathways.

cAMP Signaling Pathway

The canonical cAMP signaling pathway is a cascade of events initiated by an extracellular signal.

Caption: The cAMP second messenger signaling pathway.

AMPK Signaling Pathway

The AMPK pathway is a central hub for regulating cellular energy homeostasis.

Caption: The AMPK signaling pathway as a cellular energy sensor.

Quantitative Data Summary

While early biochemical studies were often qualitative or semi-quantitative, some data can be extracted to illustrate the progress in the analysis of nucleotides.

| Parameter | Levene's Era (early 1900s) | Mid-20th Century | Modern Era |

| Primary Method of Detection | Chemical tests, elemental analysis, melting point | Paper chromatography, UV spectrophotometry | HPLC, Mass Spectrometry, Enzymatic assays |

| Typical Sample Requirement | Grams of tissue | Milligrams of tissue | Micrograms to nanograms of tissue/cells |

| Resolution of Nucleotides | Group separation (e.g., purines vs. pyrimidines) | Separation of individual mononucleotides | High-resolution separation of mono-, di-, and triphosphates and their isomers |

| Quantification | Gravimetric analysis, relative estimations | Relative quantification based on spot intensity or UV absorbance | Precise absolute quantification in the picomole to femtomole range |

Conclusion

The journey of this compound from its initial discovery as a structural component of nucleic acids to its current status as a critical regulator of cellular energy and signaling is a compelling narrative of scientific progress. The pioneering work of scientists like Phoebus Levene, Gustav Embden, Albert Szent-Györgyi, and Earl W. Sutherland has provided the foundational knowledge upon which our current understanding is built. The elucidation of the roles of AMP and its derivative cAMP has not only transformed our understanding of cellular function but has also opened up new avenues for drug development targeting a wide range of diseases, including metabolic disorders, cancer, and cardiovascular disease. The continued exploration of AMP-centric signaling pathways, particularly the AMPK system, promises to yield further insights into the intricate regulatory networks that govern life at the molecular level, offering new therapeutic strategies for the future.

References

- 1. Ribose - Wikipedia [en.wikipedia.org]

- 2. Earl W. Sutherland, Jr. - Biography [exhibits.library.miami.edu]

- 3. 2024.sci-hub.ru [2024.sci-hub.ru]

- 4. The physiological activity of adenine compounds with especial reference to their action upon the mammalian heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Earl Sutherland (1915-1974) [corrected] and the discovery of cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Earl W. Sutherland, Jr. | Nobel Prize, Cyclic AMP & Findings | Britannica [britannica.com]

- 8. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

Adenosine monophosphate structure and chemical properties

An In-depth Technical Guide to Adenosine Monophosphate (AMP): Structure, Properties, and Biological Roles

Introduction

This compound (AMP), also known as 5'-adenylic acid, is a fundamental nucleotide essential to all known forms of life.[1] It is a monomeric unit of RNA and plays a critical role in cellular metabolism and signaling.[2][3] Composed of the purine base adenine, the pentose sugar ribose, and a single phosphate group, AMP is a key regulator of cellular energy homeostasis and acts as a signaling molecule in various pathways.[1][3] This guide provides a comprehensive technical overview of AMP's structure, chemical properties, biological significance, and the experimental methodologies used for its analysis, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure

This compound is an ester of phosphoric acid and the nucleoside adenosine.[1] Its structure is comprised of three distinct components:

-

An Adenine Base: A purine nucleobase (6-aminopurine).

-

A Ribose Sugar: A five-carbon pentose sugar.

-

A Phosphate Group: A single phosphate group is attached to the 5'-carbon of the ribose sugar via a phosphoester bond.[3]

The chemical formula for this compound is C₁₀H₁₄N₅O₇P.[4][5]

Physicochemical Properties

The chemical and physical properties of AMP are critical to its biological function and analytical detection. It typically appears as a white crystalline powder.[1][6] A summary of its key quantitative properties is presented below.

| Property | Value | Reference(s) |

| Molar Mass | 347.22 g/mol | [1][4] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 178 to 185 °C; 196 to 200 °C (decomposes) | [1][5] |

| Density | 2.32 g/mL | [1] |

| pKa (Dissociation Constants) | 0.9, 3.8, 6.1 3.8, 6.2 | [1][5] |

| Solubility | Water: 10,000 mg/L (at 20°C) Solubility (mole fraction x 10³) at different temperatures: - 288.15 K: 4.89 - 330.15 K: 15.61 | [5][7] |

| Methanol: - 288.15 K: 0.043 - 330.15 K: 0.122 | [7] | |

| Ethanol: - 288.15 K: 0.015 - 330.15 K: 0.041 | [7] | |

| Acetic Acid: - 288.15 K: 0.207 - 330.15 K: 0.495 | [7] | |

| UV Absorbance (λmax) | 259 nm 257 nm (at pH 1) 259 nm (at pH 7) | [8][9] |

Key Signaling Pathways Involving AMP

AMP is a crucial molecule in several intracellular signaling cascades, primarily as an indicator of cellular energy status and as a product of second messenger degradation.

The AMP-Activated Protein Kinase (AMPK) Pathway

The 5' this compound-activated protein kinase (AMPK) is a master sensor of cellular energy levels.[1] When cellular energy is low, characterized by an increasing ratio of AMP to ATP, AMP binds to and activates AMPK.[1] This activation triggers a metabolic switch: catabolic pathways that generate ATP are stimulated, while anabolic pathways that consume ATP are inhibited to restore energy balance.[1]

Caption: The AMPK signaling pathway, a key regulator of cellular energy.

Role in the Cyclic AMP (cAMP) Signaling Pathway

AMP is the inactive product resulting from the degradation of the second messenger cyclic AMP (cAMP).[10] Extracellular signals, such as hormones, bind to G-protein coupled receptors (GPCRs), activating adenylyl cyclase to convert ATP into cAMP.[11] cAMP then activates protein kinase A (PKA) to elicit a cellular response.[12] The signal is terminated when phosphodiesterase (PDE) enzymes hydrolyze cAMP to AMP.[11]

Caption: Overview of the cAMP signaling pathway and its termination to AMP.

Metabolic Significance and Interconversion

AMP stands at the crossroads of cellular energy metabolism. It can be generated from adenosine diphosphate (ADP) or ATP and can be re-phosphorylated to regenerate the cellular energy currency.

Key reactions include:

-

From ATP: Hydrolysis of ATP to AMP and pyrophosphate (PPi).[2]

-

From ADP: The enzyme adenylate kinase (myokinase) catalyzes the reversible reaction 2 ADP ↔ ATP + AMP.[1][2] This reaction is crucial for energy homeostasis in tissues with high energy turnover, such as muscle.

-

From RNA: The breakdown of RNA during cellular processes yields nucleoside monophosphates, including AMP.[1]

Caption: Metabolic interconversions of AMP, ADP, and ATP.

Experimental Protocols for AMP Analysis

Accurate quantification and characterization of AMP are essential for research. Below are summaries of established experimental protocols.

Quantification of AMP using High-Performance Liquid Chromatography (HPLC-UV)

This method allows for the simultaneous, sensitive, and rapid quantification of AMP, ADP, and ATP from cellular extracts.[13]

-

I. Sample Preparation (Cellular Extraction):

-

Culture human bronchial epithelial cells (or other cells of interest) to the desired confluency.

-

Remove the culture medium and wash the cells with a cold phosphate-buffered saline (PBS) solution.

-

Perform direct cell lysis and nucleotide extraction by adding a cold acid solution (e.g., perchloric acid) directly to the culture plate.

-

Scrape the cells and collect the lysate.

-

Neutralize the extract with a base (e.g., potassium hydroxide).

-

Centrifuge the sample to pellet the precipitated salts and cellular debris.

-

Collect the supernatant for HPLC analysis.[13]

-

-

II. Chromatographic Conditions:

-

HPLC System: An HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 3 x 150 mm, 2.7 µm particle size).[13]

-

Mobile Phase: An isocratic elution using an aqueous buffer such as 50 mM potassium dihydrogen phosphate, adjusted to a specific pH (e.g., 6.80).[13]

-

Flow Rate: A constant flow rate, typically around 0.5 mL/min.

-

Temperature: Maintain the column at a constant temperature (e.g., 25°C).

-

-

III. Detection and Quantification:

Determination of AMP Solubility

This protocol describes a synthetic method using a laser monitoring technique to determine the solubility of AMP in various solvents at different temperatures.[7]

-

I. Materials and Apparatus:

-

AMP Sample: High-purity (e.g., >99%) AMP powder, dried to remove moisture.[7]

-

Solvents: High-purity solvents (e.g., water, methanol, ethanol).

-

Apparatus: A jacketed glass vessel for temperature control, a magnetic stirrer, a precision digital thermometer (±0.01 K), a laser monitoring system, and an analytical balance (±0.0001 g).[7]

-

-

II. Experimental Procedure:

-

Accurately weigh and transfer a predetermined mass of AMP and the chosen solvent into the glass vessel.

-

Stir the mixture continuously to ensure suspension.

-

Control the temperature of the vessel using a circulating water bath.

-

Direct a laser beam through the suspension and measure the intensity of the transmitted light with a detector. Initially, the undissolved solid particles will scatter the light, resulting in low transmitted intensity.

-

Slowly increase the temperature of the solution. The solid AMP will gradually dissolve.

-

The dissolution point (saturation temperature) is identified as the temperature at which the intensity of the transmitted laser light sharply increases, indicating that all solid particles have dissolved.[7]

-

Repeat the measurement at various solute-to-solvent mass ratios to determine solubility across a range of temperatures.

-

-

III. Data Analysis:

-

Calculate the mole fraction solubility at each determined saturation temperature.

-

The data can be correlated using thermodynamic models, such as the modified Apelblat equation, to describe the relationship between solubility and temperature.[7]

-

Conclusion

This compound is far more than a simple structural component of RNA. Its central position in cellular energy metabolism, coupled with its role in critical signaling pathways like the AMPK and cAMP systems, makes it a molecule of immense interest in biochemistry, cell biology, and pharmacology. The ability to accurately measure and characterize AMP using robust experimental protocols is fundamental for advancing research into metabolic disorders, cancer, and the development of novel therapeutic agents that target these essential cellular processes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. biologyonline.com [biologyonline.com]

- 3. genscript.com [genscript.com]

- 4. laboratorynotes.com [laboratorynotes.com]

- 5. This compound | C10H14N5O7P | CID 6083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Adenosine 5'-monophosphate | 61-19-8 [chemicalbook.com]

- 10. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Adenosine Monophosphate in RNA Synthesis and Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine monophosphate (AMP), a fundamental nucleotide, plays a central and multifaceted role in the lifecycle of ribonucleic acid (RNA). Beyond its basic function as one of the four essential building blocks for RNA synthesis, AMP is critically involved in post-transcriptional modifications that dictate RNA stability, localization, and translational efficiency. This technical guide provides an in-depth exploration of AMP's involvement in RNA synthesis and its subsequent impact on RNA stability, with a focus on polyadenylation and deadenylation. Detailed experimental protocols, quantitative data, and visual representations of key pathways are presented to offer a comprehensive resource for researchers in molecular biology and drug development.

Introduction

The regulation of gene expression is a tightly controlled process, with RNA metabolism at its core. This compound (AMP) is a key player in this intricate regulatory network.[1][2] As a ribonucleoside monophosphate, it consists of the purine base adenine, the sugar ribose, and a single phosphate group.[2] While its precursor, adenosine triphosphate (ATP), is the direct substrate for RNA polymerases, it is the AMP moiety that is incorporated into the growing RNA chain during transcription.[3] Furthermore, the addition of a long chain of AMP residues to the 3' end of messenger RNA (mRNA), a process known as polyadenylation, is a critical step in the maturation of most eukaryotic mRNAs, profoundly influencing their stability and translational competence.[4][5] Conversely, the removal of this poly(A) tail, termed deadenylation, is often the rate-limiting step in mRNA degradation.[6][7] This guide delves into the technical details of these processes, providing the necessary background and methodologies for their investigation.

This compound as a Monomer in RNA Synthesis

During the process of transcription, RNA polymerases catalyze the template-directed synthesis of RNA from a DNA template. The building blocks for this process are ribonucleoside triphosphates (NTPs): ATP, GTP, CTP, and UTP. When an adenine is required in the nascent RNA strand, ATP is utilized as the substrate. The polymerase facilitates the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing RNA chain and the alpha-phosphate of the incoming ATP, releasing pyrophosphate.[3] This incorporation of the AMP moiety is a fundamental step in creating the primary structure of all RNA molecules.

Quantitative Aspects of AMP Incorporation

The rate and fidelity of AMP incorporation are crucial for accurate gene expression. While specific incorporation rates can vary depending on the polymerase, the DNA template sequence, and the cellular conditions, kinetic studies have provided insights into these processes.

| Parameter | Value | Cell Type/System | Reference |

| Cellular ATP Concentration | 1 - 10 mM | Mammalian Cells | [8][9] |

| Cellular AMP Concentration | 5 - 50 µM | Mammalian Cells | [8][9] |

| RNA Polymerase II AMP Incorporation Rate | ~5-75 s⁻¹ (partially rate-limiting steps) | Yeast | [10] |

| T7 RNA Polymerase 8-N₃AMP Incorporation | ~35% of native ATP after 90 min | In vitro | [11] |

Table 1: Quantitative Data on Cellular Nucleotide Concentrations and AMP Incorporation Rates. This table summarizes key quantitative parameters related to AMP's role as a substrate in RNA synthesis.

Experimental Protocol: In Vitro Transcription Assay

This protocol outlines a basic method for monitoring the incorporation of AMP into an RNA transcript in vitro, which can be adapted to study the effects of various factors on transcription.

Objective: To synthesize a specific RNA transcript in vitro and quantify the incorporation of radiolabeled AMP.

Materials:

-

Linearized DNA template containing the gene of interest downstream of a T7, SP6, or T3 promoter.

-

T7, SP6, or T3 RNA Polymerase

-

10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

-

Ribonuclease (RNase) inhibitor

-

NTP solution (10 mM each of ATP, GTP, CTP, UTP)

-

[α-³²P]ATP (3000 Ci/mmol)

-

DNase I (RNase-free)

-

Stop solution (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

-

Denaturing polyacrylamide gel (6-8%)

-

Phosphor imager screen and reader

Procedure:

-

Reaction Setup: In an RNase-free microcentrifuge tube, assemble the following reaction mixture on ice:

-

5 µL 10x Transcription Buffer

-

1 µL RNase Inhibitor

-

5 µL NTP solution (minus ATP)

-

1 µL [α-³²P]ATP

-

1 µg linearized DNA template

-

2 µL T7 RNA Polymerase

-

Nuclease-free water to a final volume of 50 µL

-

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

DNase Treatment: Add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.

-

Reaction Termination: Add 50 µL of stop solution to terminate the reaction.

-

Denaturing Gel Electrophoresis: Heat the samples at 95°C for 5 minutes and then load onto a denaturing polyacrylamide gel. Run the gel until the desired separation is achieved.

-

Visualization and Quantification: Expose the gel to a phosphor imager screen. Scan the screen and quantify the intensity of the band corresponding to the full-length transcript to determine the amount of radiolabeled AMP incorporated.

The Role of AMP in mRNA Stability: Polyadenylation

Polyadenylation is the post-transcriptional addition of a poly(A) tail, a stretch of AMP residues, to the 3' end of most eukaryotic mRNAs.[4][5] This modification is crucial for mRNA nuclear export, translation initiation, and, most notably, stability. The poly(A) tail is synthesized by the enzyme poly(A) polymerase (PAP), which uses ATP as the substrate to sequentially add AMP units to the pre-mRNA.[4][12]

The length of the poly(A) tail is a key determinant of mRNA stability. Generally, a longer poly(A) tail is associated with a more stable mRNA, as it provides a binding platform for poly(A)-binding proteins (PABPs). PABPs protect the mRNA from exonucleolytic degradation and interact with the 5' cap structure to promote efficient translation. However, recent studies have revealed a more complex relationship, where highly translated, stable mRNAs can have relatively short poly(A) tails.[4]

Quantitative Relationship between Poly(A) Tail Length and mRNA Half-life

The correlation between poly(A) tail length and mRNA half-life is not always linear and can be influenced by various cellular factors and the specific mRNA .

| Observation | Context | Reference |

| Poor/inverse correlation between steady-state poly(A) tail length and mRNA half-life | Mammalian cells | [4][12] |

| Strong positive correlation between deadenylation rate and mRNA decay rate | Mammalian cells | [13] |

| A minimum of ~30 AMP residues is generally required for mRNA stability | Eukaryotes | [4] |

| PABPC depletion leads to premature decay of short-tailed mRNAs | HeLa cells | [14] |

Table 2: Correlation between Poly(A) Tail Length and mRNA Stability. This table highlights the complex and context-dependent relationship between the length of the poly(A) tail and the stability of an mRNA molecule.

Experimental Protocol: Poly(A) Tail Length Analysis by TAIL-seq

TAIL-seq (Tail-sequencing) is a high-throughput method to measure poly(A) tail lengths transcriptome-wide. The following is a conceptual overview of the key steps.

Objective: To determine the distribution of poly(A) tail lengths for all expressed genes in a given sample.

Methodology Overview:

-

RNA Preparation: Isolate total RNA and remove ribosomal RNA (rRNA).

-

3' Ligation: Ligate a biotinylated 3' adapter to the 3' end of all RNA molecules.

-

RNase T1 Digestion: Partially digest the RNA with RNase T1, which cleaves after guanosine residues, leaving the poly(A) tails intact.

-

mRNA Enrichment: Capture the 3'-end fragments containing the poly(A) tail and the biotinylated adapter using streptavidin beads.

-

Reverse Transcription: Perform reverse transcription using a primer that anneals to the 3' adapter.

-

Second Strand Synthesis and Amplification: Synthesize the second cDNA strand and amplify the library by PCR.

-

High-Throughput Sequencing: Sequence the resulting library on a platform such as Illumina.

-

Data Analysis: A specialized bioinformatics pipeline, such as pA-finder, is used to identify the junction between the 3' UTR and the poly(A) tail in the sequencing reads and calculate the length of the poly(A) tail for each transcript.[15][16]

The Role of AMP in mRNA Instability: Deadenylation

Deadenylation, the gradual shortening of the poly(A) tail, is the initial and often rate-limiting step in the degradation of most eukaryotic mRNAs.[6][7] This process is carried out by deadenylase enzyme complexes, which are 3' to 5' exoribonucleases that specifically recognize and remove the AMP residues from the poly(A) tail.[2] Once the poly(A) tail is shortened to a critical length, the mRNA becomes susceptible to decapping and subsequent degradation by 5' to 3' exonucleases or degradation by the 3' to 5' exosome.[7]

Experimental Protocol: In Vitro Deadenylation Assay

This protocol describes a method to measure the activity of a purified deadenylase enzyme in vitro.

Objective: To monitor the shortening of a poly(A) tail on a model RNA substrate by a purified deadenylase.

Materials:

-

Purified recombinant deadenylase enzyme (e.g., Ccr4-Not complex).

-

5' end-labeled synthetic RNA substrate with a defined poly(A) tail (e.g., 5'-[³²P]-labeled RNA with a 30-nucleotide poly(A) tail).

-

10x Deadenylation Buffer (specific composition depends on the enzyme, but typically contains Tris-HCl, MgCl₂, KCl, and DTT).

-

Stop solution (as in the in vitro transcription protocol).

-

Denaturing polyacrylamide gel (15-20%).

-

Phosphor imager screen and reader.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture:

-

1 µL 10x Deadenylation Buffer

-

1 µL 5' end-labeled RNA substrate (e.g., 10 nM final concentration)

-

Purified deadenylase enzyme (concentration to be optimized)

-

Nuclease-free water to a final volume of 10 µL

-

-

Time Course: Incubate the reaction at 30°C. At various time points (e.g., 0, 5, 10, 20, 30 minutes), remove an aliquot of the reaction and immediately mix it with an equal volume of stop solution to quench the reaction.

-

Gel Electrophoresis: Analyze the samples on a high-resolution denaturing polyacrylamide gel to separate the RNA molecules based on the length of their poly(A) tails.

-

Visualization and Analysis: Expose the gel to a phosphor imager screen. The progressive shortening of the RNA substrate over time will be visible as a ladder of bands. The rate of deadenylation can be quantified by measuring the disappearance of the full-length substrate and the appearance of shorter products.

Signaling Pathways Influencing RNA Stability via AMP

The cellular energy status, often reflected in the AMP:ATP ratio, can significantly impact RNA stability through various signaling pathways. A key sensor of cellular energy is the AMP-activated protein kinase (AMPK).

The AMPK Signaling Pathway

AMPK is activated by an increase in the cellular AMP:ATP ratio.[8][9] Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy homeostasis. One such target with implications for RNA stability is the RNA-binding protein HuR.

// Nodes AMP [label="Increased AMP/ATP Ratio", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AMPK [label="AMPK Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HuR_nuc [label="Nuclear HuR", fillcolor="#FBBC05"]; HuR_cyt [label="Cytoplasmic HuR", fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE_mRNA [label="ARE-containing mRNAs\n(e.g., cyclins, p21)", shape=note, fillcolor="#FFFFFF"]; mRNA_stab [label="Increased mRNA Stability", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; mRNA_deg [label="mRNA Degradation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges AMP -> AMPK [label="Activates"]; AMPK -> HuR_cyt [label="Reduces Cytoplasmic Levels", dir=back, arrowhead=tee, color="#EA4335"]; HuR_nuc -> HuR_cyt [label="Nuclear Export"]; HuR_cyt -> ARE_mRNA [label="Binds to"]; ARE_mRNA -> mRNA_stab [label="Leads to"]; mRNA_stab -> mRNA_deg [style=invis];

{rank=same; HuR_cyt; ARE_mRNA} } .dot Figure 1: AMPK-mediated regulation of mRNA stability. Increased AMP levels activate AMPK, which leads to a decrease in cytoplasmic HuR, promoting the degradation of HuR-target mRNAs.

Activated AMPK has been shown to reduce the cytoplasmic levels of HuR.[5] HuR is an RNA-binding protein that typically stabilizes target mRNAs containing AU-rich elements (AREs) in their 3' untranslated regions.[5] By promoting the nuclear retention or otherwise reducing the cytoplasmic availability of HuR, AMPK activation can lead to the destabilization and subsequent degradation of these ARE-containing mRNAs, which often encode proteins involved in cell proliferation and the stress response.

Experimental Workflow for Studying mRNA Decay

A common method to study the stability of a specific mRNA is to inhibit transcription and then measure the amount of the target mRNA remaining over time.

// Nodes start [label="Cell Culture", shape=ellipse, fillcolor="#FFFFFF"]; inhibit [label="Add Transcriptional Inhibitor\n(e.g., Actinomycin D)", fillcolor="#FBBC05"]; collect [label="Collect Cells at\nTime Points (t=0, 2, 4, 8h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; rna_iso [label="Isolate Total RNA", fillcolor="#34A853", fontcolor="#FFFFFF"]; northern [label="Northern Blot Analysis", shape=cds, fillcolor="#FFFFFF"]; quant [label="Quantify Band Intensity", fillcolor="#FFFFFF"]; half_life [label="Calculate mRNA Half-life", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> inhibit; inhibit -> collect; collect -> rna_iso; rna_iso -> northern; northern -> quant; quant -> half_life; } .dot Figure 2: Workflow for mRNA half-life determination. This diagram outlines the key steps in measuring mRNA stability using a transcriptional inhibitor followed by Northern blot analysis.

Experimental Protocol: mRNA Half-Life Determination by Transcriptional Inhibition and Northern Blotting

Objective: To determine the half-life of a specific mRNA in cultured cells.

Materials:

-

Cultured mammalian cells

-

Actinomycin D (transcriptional inhibitor)

-

Reagents for total RNA isolation (e.g., TRIzol)

-

Reagents and equipment for Northern blotting (agarose, formaldehyde, transfer membrane, hybridization buffer, radiolabeled probe specific to the target mRNA)

-

Phosphor imager

Procedure:

-

Cell Treatment: Seed cells and grow to ~80% confluency. Add actinomycin D to the culture medium at a final concentration of 5-10 µg/mL.[17]

-

Time Course Collection: At designated time points after adding the inhibitor (e.g., 0, 2, 4, 6, 8 hours), harvest the cells. The 0-hour time point should be collected immediately before adding actinomycin D.

-

RNA Isolation: Isolate total RNA from the cell pellets at each time point.

-

Northern Blotting: a. Separate equal amounts of total RNA from each time point on a denaturing formaldehyde-agarose gel. b. Transfer the RNA to a nylon or nitrocellulose membrane. c. Hybridize the membrane with a radiolabeled DNA or RNA probe specific for the mRNA of interest. d. Wash the membrane to remove unbound probe.

-

Detection and Quantification: Expose the membrane to a phosphor imager screen. Quantify the band intensity for the target mRNA at each time point.

-

Data Analysis: Plot the natural logarithm of the band intensity versus time. The half-life (t₁/₂) of the mRNA can be calculated from the slope (k) of the linear regression line using the formula: t₁/₂ = -ln(2)/k.

Conclusion

This compound is far more than a passive component of RNA; it is an active participant in the dynamic regulation of RNA's lifecycle. From its incorporation during synthesis to its sequential addition and removal from the poly(A) tail, AMP is at the heart of processes that control mRNA stability and, consequently, gene expression. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to investigate these intricate mechanisms. A deeper understanding of AMP's role in RNA metabolism will undoubtedly open new avenues for therapeutic intervention in diseases where gene expression is dysregulated.

References

- 1. Analysis of mRNA deadenylation by multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity and Function of Deadenylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Roles of mRNA poly(A) tails in regulation of eukaryotic gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AMP-Activated Kinase Regulates Cytoplasmic HuR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurements of ATP in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of deadenylation-dependent decay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AMP Is a True Physiological Regulator of AMP-Activated Protein Kinase by Both Allosteric Activation and Enhancing Net Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AMP-activated protein kinase—an energy sensor that regulates all aspects of cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transient-State Kinetic Analysis of the RNA Polymerase II Nucleotide Incorporation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Dynamics of Cytoplasmic mRNA Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Function and regulation of poly(A)-tail length [dspace.mit.edu]

- 14. The molecular basis of coupling between poly(A)-tail length and translational efficiency | eLife [elifesciences.org]

- 15. Poly(A)-seq: A method for direct sequencing and analysis of the transcriptomic poly(A)-tails - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Messenger RNA Half-Life Measurements in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of AMP as a Master Allosteric Regulator of Cellular Energy Homeostasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Adenosine monophosphate (AMP) is a critical nucleotide that functions as a sensitive indicator of the cell's energy status. When cellular energy levels are depleted, the concentration of AMP rises, triggering a cascade of metabolic adjustments. This is primarily achieved through the allosteric regulation of key enzymes, a process where AMP binds to a site distinct from the active site, inducing a conformational change that modulates the enzyme's activity. This guide provides a detailed examination of the allosteric regulation of three central enzymes by AMP: AMP-activated protein kinase (AMPK), Fructose-1,6-bisphosphatase (FBPase), and Glycogen Phosphorylase.

Introduction to Allosteric Regulation by AMP

Allosteric regulation is a fundamental biological mechanism where the binding of an effector molecule to a specific regulatory site (the allosteric site) on a protein influences its activity at a distant active site. AMP acts as a quintessential allosteric effector, signaling low energy availability. The cellular AMP:ATP ratio is a more sensitive indicator of energy stress than the ADP:ATP ratio because the adenylate kinase reaction (2ADP ↔ ATP + AMP) quadratically amplifies changes in ATP levels into larger relative changes in AMP concentration. This strategic design allows the cell to respond swiftly to energy deficits.

When AMP levels rise, a coordinated metabolic response is initiated:

-

Activation of Catabolic Pathways: Processes that generate ATP, such as glycolysis and fatty acid oxidation, are stimulated.

-

Inhibition of Anabolic Pathways: Energy-consuming processes like gluconeogenesis, glycogen synthesis, and protein synthesis are suppressed.

This reciprocal regulation, orchestrated largely by AMP, ensures that energy is redirected towards immediate survival and restoration of homeostasis.

AMP-Activated Protein Kinase (AMPK): The Master Energy Sensor

AMPK is a heterotrimeric serine/threonine protein kinase that acts as a central hub in maintaining cellular energy balance.[1] It consists of a catalytic α subunit and regulatory β and γ subunits.[2] The γ subunit contains the binding sites for AMP, ADP, and ATP, making it the direct sensor of cellular energy status.

Mechanism of Activation

The activation of AMPK by AMP is a sophisticated, multi-pronged process:

-

Allosteric Activation: The binding of AMP to the γ subunit induces a conformational change that directly increases the kinase's activity by up to 10-fold.[3]

-

Promotion of Phosphorylation: The AMP-bound conformation makes AMPK a more favorable substrate for upstream kinases, most notably Liver Kinase B1 (LKB1). Phosphorylation of Threonine-172 on the α subunit's activation loop is the primary event required for full AMPK activation, leading to a >100-fold increase in activity.[1]

-

Inhibition of Dephosphorylation: Binding of AMP or ADP also protects the activating Thr-172 residue from being dephosphorylated by protein phosphatases, thus locking AMPK in its active state.[3]

This tripartite mechanism creates an ultrasensitive switch that can respond robustly to small fluctuations in the cellular AMP:ATP ratio.

Caption: The canonical activation pathway of AMPK by AMP.

Quantitative Data: AMPK Regulation

| Parameter | Value / Description | Reference |

| Allosteric Activator | This compound (AMP) | [3] |

| Fold Activation | Up to 10-fold by allosteric binding of AMP alone. >100-fold upon subsequent phosphorylation by an upstream kinase. | [3] |

| Effective Concentration | Assays typically use 50 µM - 300 µM AMP for activation. | [4] |